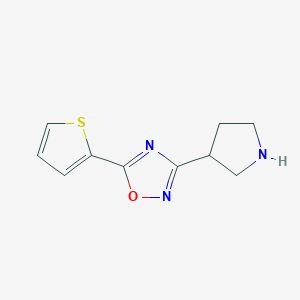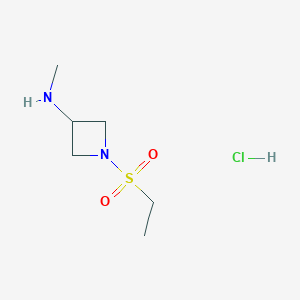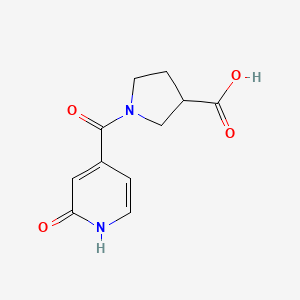![molecular formula C13H20N2O B1488655 3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol CAS No. 1251377-12-4](/img/structure/B1488655.png)
3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol
Overview
Description
. These compounds consist of a piperidine ring bound to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol typically involves the reaction of 4-(aminomethyl)piperidine with a suitable phenol derivative under controlled conditions. The reaction can be carried out using reagents such as formaldehyde and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol can undergo various chemical reactions, including:
Oxidation: : The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: : The compound can be reduced to form amines or other reduced derivatives.
Substitution: : The compound can undergo nucleophilic substitution reactions at the piperidine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst can be used.
Substitution: : Nucleophiles such as alkyl halides, amines, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Quinones, hydroquinones, and other oxidized phenols.
Reduction: : Amines, alcohols, and other reduced derivatives.
Substitution: : Alkylated or acylated piperidines.
Scientific Research Applications
3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: : The compound may be used in biological studies to investigate its interaction with various biomolecules.
Medicine: : It has potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: : It can be used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved can vary widely depending on the biological system and the desired outcome.
Comparison with Similar Compounds
3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol is similar to other phenylpiperidines, such as 4-(aminomethyl)pyridine and 1-(1-methylpiperidin-4-yl)piperidin-4-amine. its unique structure, particularly the presence of the phenol group, distinguishes it from these compounds and may confer different chemical and biological properties.
List of Similar Compounds
4-(Aminomethyl)pyridine
1-(1-Methylpiperidin-4-yl)piperidin-4-amine
Other phenylpiperidines
Properties
IUPAC Name |
3-[[4-(aminomethyl)piperidin-1-yl]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-9-11-4-6-15(7-5-11)10-12-2-1-3-13(16)8-12/h1-3,8,11,16H,4-7,9-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZENRRUYAGCMBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1488573.png)
![2-Benzyl-5-(6-(furan-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1488574.png)
![Tert-butyl ((5-methoxybenzo[d]isoxazol-3-yl)methyl)carbamate](/img/structure/B1488575.png)

![(1-cyclopentyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1488577.png)





![3-Propoxy-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1488588.png)
![2-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-5-benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1488590.png)
![Tert-butyl 4-(thiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate](/img/structure/B1488591.png)
